molecular formula C24H21FN2O3 B2980292 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-fluorophenyl)acetamide CAS No. 850905-52-1

2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-fluorophenyl)acetamide

Cat. No. B2980292
CAS RN: 850905-52-1
M. Wt: 404.441
InChI Key: DMRGKOOBISHGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the Castagnoli–Cushman reaction. In this process, 59 derivatives of the natural scaffold 3,4-dihydroisoquinolin-1(2H)-one were generated. These derivatives were designed to enhance antioomycete activity against the phytopathogen Pythium recalcitrans . The synthetic route typically includes the reaction of an aromatic aldehyde, an amine, and anhydrous sodium sulfate in dry dichloromethane (DCM) .


Molecular Structure Analysis

The molecular structure of 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-fluorophenyl)acetamide consists of a benzyl group, a fluorophenyl group, and an acetamide moiety linked to a dihydroisoquinoline scaffold. The specific arrangement of these components determines its biological properties.


Chemical Reactions Analysis

The compound’s antioomycete activity against Pythium recalcitrans surpasses its antifungal activity against other phytopathogens. Compound I23 exhibits high in vitro potency and in vivo preventive efficacy. Its mode of action likely involves disrupting the biological membrane systems of the pathogen .

Mechanism of Action

The disruption of biological membrane systems suggests that 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-fluorophenyl)acetamide interferes with essential cellular processes in Pythium recalcitrans . Further studies are needed to elucidate the precise molecular interactions .

Future Directions

The insights gained from this analysis can guide the design and development of more potent derivatives for use as antioomycete agents. Researchers should explore additional structural modifications and conduct further bioassays to optimize efficacy and safety .

properties

IUPAC Name

2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3/c25-18-9-11-19(12-10-18)26-23(28)16-30-22-8-4-7-21-20(22)13-14-27(24(21)29)15-17-5-2-1-3-6-17/h1-12H,13-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRGKOOBISHGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.